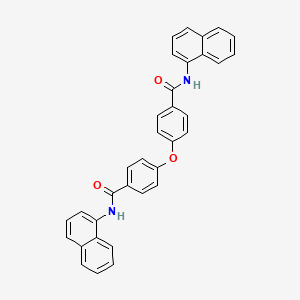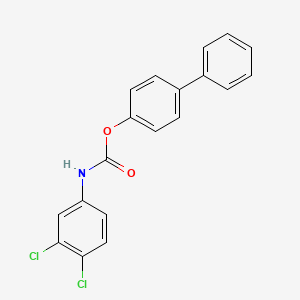![molecular formula C24H16N4O2S B3825609 N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)
N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide
Overview
Description
N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, also known as PTAA, is a novel organic semiconductor material that has gained significant attention in the scientific community due to its unique properties. PTAA has been extensively studied for its potential use in various applications, including organic solar cells, organic field-effect transistors, and sensors.
Mechanism of Action
The mechanism of action of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide is not well understood. However, it is believed that N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide acts as a hole transport material in organic electronic devices. N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide has a high hole mobility, which allows it to efficiently transport holes from the active layer to the electrode. The high mobility of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide is attributed to its planar structure and the presence of pyridine rings, which facilitate π-π stacking interactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide. However, it has been reported that N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide is non-toxic and biocompatible, making it a promising material for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide is its ease of synthesis and good film-forming properties. N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide can be easily synthesized under mild reaction conditions and can form high-quality films on various substrates. However, one of the limitations of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide is its relatively low stability under ambient conditions. N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide films can degrade over time, which can affect the performance of electronic devices.
Future Directions
There are several future directions for the research and development of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide. One direction is the optimization of the synthesis method to improve the stability and performance of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide films. Another direction is the exploration of new applications for N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, such as in organic light-emitting diodes and organic photodetectors. Additionally, the development of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide-based sensors for the detection of biomolecules and diseases is an area of promising research. Overall, the unique properties of N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide make it a promising material for various electronic and biomedical applications.
Scientific Research Applications
N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide has been extensively studied for its potential use in various applications, including organic solar cells, organic field-effect transistors, and sensors. In organic solar cells, N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide has been used as a hole transport layer due to its high hole mobility and good film-forming properties. N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide has also been used as an active layer in organic field-effect transistors due to its high charge carrier mobility. In sensors, N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide has been used as a sensing material for the detection of various gases and vapors.
properties
IUPAC Name |
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2S/c29-31(30)23-13-17(27-15-19-5-1-3-11-25-19)7-9-21(23)22-10-8-18(14-24(22)31)28-16-20-6-2-4-12-26-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONCGPRXGTRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[9,10-anthracenediylbis(4-phenyl-6,2-quinazolinediyl)]dianiline](/img/structure/B3825531.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)

![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)
![4,4'-{1,4-phenylenebis[(3-phenyl-2,7-quinoxalinediyl)oxy]}dianiline](/img/structure/B3825545.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)

![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)
![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)

![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
![7-(4-isopropylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3825600.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)